Adenosine 3'-phosphate phenyl ester
Description
Properties
CAS No. |
144828-27-3 |
|---|---|
Molecular Formula |
C16H18N5O7P |
Molecular Weight |
423.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7P/c17-14-11-15(19-7-18-14)21(8-20-11)16-12(23)13(10(6-22)26-16)28-29(24,25)27-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,24,25)(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
IKSVKPSJEVGDNO-XNIJJKJLSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)(O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Other CAS No. |
144828-27-3 |
Synonyms |
adenosine 3'-phosphate phenyl ester Ap(3')(phenyl) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Hydrolysis and Stability
- This compound: Likely undergoes ester hydrolysis under alkaline conditions or elevated temperatures, similar to bis(4-cyanophenyl) phenyl phosphate, which has pseudo-first-order rate constants ranging from $1.2 \times 10^{-4}$ s$^{-1}$ (pH 4, 25°C) to $8.5 \times 10^{-3}$ s$^{-1}$ (pH 10, 80°C) .
- Adenosine 3',5'-cyclic phosphate (cAMP): Hydrolyzed by phosphodiesterases to 5'-AMP, a process critical for signal termination .
Analytical Methods
- Spectrophotometry: Used for phenylephrine (λ = 510 nm) via azo-dye formation with diazotized 2-aminobenzothiazole . This compound may require similar derivatization for detection, though its phenyl group could shift absorption maxima.
- Chromatography: HPLC and CE methods validated for phenylephrine in formulations could be adapted for adenosine phosphate esters with appropriate mobile phases.
Preparation Methods
Reaction Mechanism and General Procedure
Phenyl phosphorodichloridate (PPDC) serves as a key reagent for introducing phenyl phosphate groups into nucleosides. The method involves reacting adenosine with PPDC in anhydrous pyridine under controlled conditions. The reaction proceeds via nucleophilic attack of the 3'-hydroxyl group of adenosine on the electrophilic phosphorus center of PPDC, forming a transient phosphorodichloridate intermediate. Subsequent displacement of chloride ions by additional hydroxyl or amine groups typically leads to cyclization or polymerization, but the use of pyridine as a solvent suppresses side reactions by stabilizing intermediates and scavenging HCl.
For adenosine 3'-phosphate phenyl ester, the reaction is conducted at 0°C to minimize hydrolysis of PPDC. After 20 hours of stirring, the crude product is isolated via extraction and purified using ion-exchange chromatography. Yields for analogous six-membered cyclic phosphate triesters (e.g., trimethylene phosphate phenyl ester) reach 90% in pyridine but drop to 50% in dioxane with triethylamine, highlighting the solvent’s critical role.
Selective Deprotection and Hydrogenolysis
The initial product of the PPDC reaction is a phenyl phosphate triester. To obtain the target monoester, selective deprotection is required. Two approaches are documented:
-
Basic Hydrolysis : Treatment with 2 N NaOH in dioxane selectively cleaves two phenyl groups, leaving the 3'-phenyl ester intact. The aqueous phase is neutralized with benzylamine, and the product is crystallized from methanol-ether mixtures.
-
Catalytic Hydrogenolysis : Shaking the triester in methanol/ethanol over Adams’ catalyst (PtO₂) under hydrogen (50 psi, 15 hours) reduces phenyl groups to cyclohexanol, retaining the 3'-phenyl ester. This method avoids harsh basic conditions but requires careful pH adjustment post-reaction.
Cyclic Phosphate Ring-Opening Strategies
Synthesis from Adenosine 2',3'-Cyclic Monophosphate
Adenosine 2',3'-cyclic monophosphate serves as a precursor for regioselective synthesis. The cyclic phosphate is treated with phenol in the presence of a base (e.g., tert-butoxide), which opens the ring at the 3'-position to form the phenyl ester. This method capitalizes on the inherent strain of the five-membered cyclic phosphate, which is more reactive toward nucleophilic attack than linear phosphates.
Procedure :
-
Dissolve adenosine 2',3'-cyclic monophosphate in dry dimethylformamide (DMF).
-
Add phenol (2 equivalents) and potassium tert-butoxide (1 equivalent).
-
Stir at 60°C for 12 hours under nitrogen.
-
Purify via silica gel chromatography using a chloroform-methanol gradient.
Yields for related uridine 3',5'-cyclic phosphate phenyl triesters are reported at 70–80%, though adenosine derivatives may require optimization due to steric hindrance from the adenine base.
Enzymatic Phosphorylation and Transesterification
Acid Phosphatase-Catalyzed Reactions
Acid phosphatase II from Fusarium moniliforme demonstrates broad substrate specificity, hydrolyzing aryl phosphates and nucleotides. While primarily a hydrolase, its reverse activity under high substrate concentrations could esterify adenosine 3'-phosphate with phenol. Preliminary trials would require optimizing pH (near 5.3), substrate ratios, and inhibition of competing hydrolysis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity : The 2'- and 5'-hydroxyl groups of adenosine compete for phosphorylation. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) on the 2'- and 5'-OH can direct reactivity to the 3'-position.
-
Stability : this compound is moisture-sensitive. Storage under anhydrous conditions at -20°C in amber vials is recommended.
-
Purity : Residual pyridine or benzylamine from synthesis can interfere with biological applications. Repeated crystallization from methanol-ether mixtures or size-exclusion chromatography improves purity .
Q & A
Q. What role does the phenyl ester configuration play in nucleotide analog drug design?
- Application : The phenyl group mimics natural phosphate moieties while conferring metabolic resistance. Use surface plasmon resonance (SPR) to compare binding affinities with adenosine triphosphate (ATP) analogs. Assess cellular uptake via fluorescent tagging (e.g., Cy5 conjugation). Insights from prenyl transfer reactions ( ) highlight adenosine’s versatility in modifying nucleotide scaffolds.
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